molecular formula C8H9Cl3N2O2 B2888196 2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride CAS No. 2243503-30-0

2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride

Cat. No.: B2888196
CAS No.: 2243503-30-0
M. Wt: 271.52
InChI Key: MHHOVPSKSCPTFJ-UHFFFAOYSA-N
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Description

2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride typically involves multiple steps, starting with the preparation of the core pyridine derivative. One common approach is the nitration of 2,6-dichloropyridine to form the corresponding pyridine N-oxide, followed by reduction to yield 4-amino-2,6-dichloropyridine. Subsequent reactions, such as nucleophilic substitution, are then employed to introduce the amino and carboxylic acid groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and microwave-assisted synthesis are examples of advanced techniques that can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as ammonia (NH3) or amines, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted derivatives with different functional groups.

Scientific Research Applications

2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play a crucial role in these interactions, allowing the compound to bind to enzymes, receptors, or other biological molecules.

Comparison with Similar Compounds

  • 2-Amino-3-(2-chloropyridin-4-yl)propanoic acid

  • 2-Amino-3-(3,5-dichloropyridin-4-yl)propanoic acid

Uniqueness: 2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride is unique due to its specific arrangement of chlorine atoms on the pyridine ring, which influences its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2.ClH/c9-6-2-4(3-7(10)12-6)1-5(11)8(13)14;/h2-3,5H,1,11H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHOVPSKSCPTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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